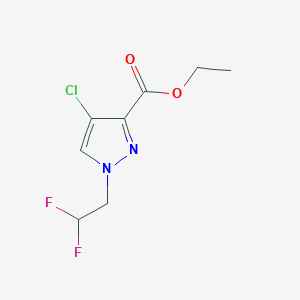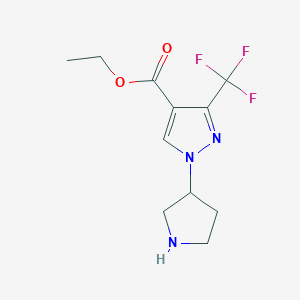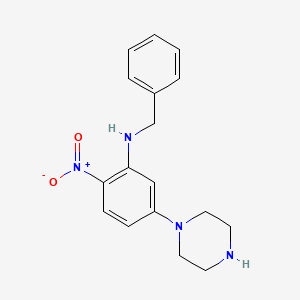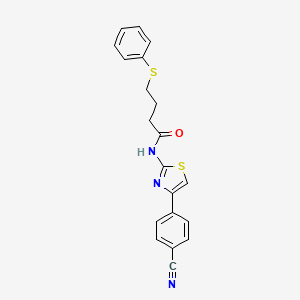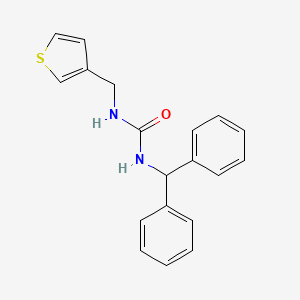
5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde, also known as CPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CPOP is a piperazine derivative that has been shown to exhibit promising biological activity, making it a valuable tool for researchers in the field of medicinal chemistry.
作用機序
The mechanism of action of 5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde involves the inhibition of enzymes involved in the breakdown of neurotransmitters. By inhibiting these enzymes, this compound can increase the levels of neurotransmitters in the brain, leading to improved cognitive function and potentially providing therapeutic benefits for neurological disorders.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. These effects make this compound a promising candidate for the development of new drugs for the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde is its ability to inhibit multiple enzymes involved in the regulation of neurotransmitters, making it a potentially powerful therapeutic agent. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in laboratory experiments.
将来の方向性
There are several potential future directions for research involving 5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde. One area of interest is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the potential anticancer properties of this compound, as recent studies have shown that it exhibits potent cytotoxic activity against cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of medicine.
合成法
The synthesis of 5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde involves several steps, starting with the reaction of 4-cyclopropyl-2,6-dimethylphenol with ethyl chloroformate to yield the corresponding carbamate. This intermediate is then reacted with 1,4-diaminobutane to form the piperazine ring, followed by the addition of 2-hydroxy-3-methylbenzaldehyde to yield the final product.
科学的研究の応用
5-(4-Cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Research has shown that this compound exhibits potent inhibitory activity against a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, making this compound a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-(4-cyclopropyl-3-oxopiperazine-1-carbonyl)-2-hydroxy-3-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10-6-11(7-12(9-19)15(10)21)16(22)17-4-5-18(13-2-3-13)14(20)8-17/h6-7,9,13,21H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGJXRYNKAPUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=O)C(=O)N2CCN(C(=O)C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethanone](/img/structure/B2763387.png)
![1-(3-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2763388.png)
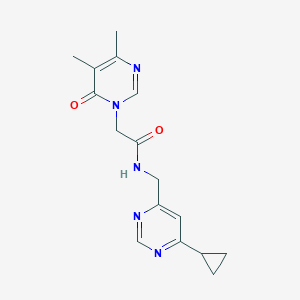
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2763392.png)
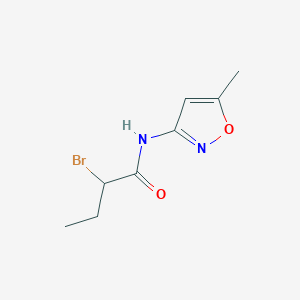
![(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2763397.png)

![2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2763399.png)
![3-isobutyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2763402.png)
